molecular formula C12H18N2O2S B181448 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline CAS No. 109099-69-6

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

Cat. No. B181448
M. Wt: 254.35 g/mol
InChI Key: YCXPHUHJDQRZRT-UHFFFAOYSA-N
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Description

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline, also known as 4-MPSA, is a commonly used chemical compound in scientific research. It is a widely used reagent and catalyst in organic synthesis, and its applications are growing in the areas of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Metabolism and Drug-Induced Enzyme Activity

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline derivatives have been investigated for their role in metabolic processes and enzyme induction within the liver. For instance, sulfur-containing metabolites of chlorinated benzenes, similar in structure to 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline, were found to increase the activity of liver enzymes such as aniline hydroxylase and aminopyrine N-demethylase, indicating a potential impact on drug metabolism (Kimura et al., 1983). Additionally, studies on 4-(methylsulfonyl)aniline derivatives have shown promise as new anti-inflammatory agents, suggesting potential pharmaceutical applications beyond their metabolic implications (Mahdi et al., 2012).

Interaction with Biological Systems

Research has also explored how compounds related to 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline interact with biological systems, particularly in the context of drug-induced enzyme activity. For example, the induction of hepatic microsomal drug-metabolizing enzymes by specific metabolites, which share functional groups with 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline, has been documented, highlighting the complex interplay between synthetic compounds and biological pathways (Kato et al., 1986).

Pharmacological Implications

The pharmacological implications of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline and its derivatives have been a subject of investigation as well. Studies on similar compounds have aimed to understand their potential anti-inflammatory effects, providing insights into how modifications of the chemical structure could influence therapeutic efficacy and selectivity towards specific enzymes (Mahdi et al., 2012).

Toxicological Studies

In addition to therapeutic potentials, the toxicological profiles of compounds structurally related to 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline have been examined. For instance, the study of the absorption, metabolism, and excretion of certain aniline derivatives in animal models has contributed to a better understanding of their safety and potential risks associated with exposure (Rankin et al., 1986).

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-4-2-3-9-14(10)17(15,16)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXPHUHJDQRZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389396
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

CAS RN

109099-69-6
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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